Magnesium oxybate demonstrates distinctive solubility characteristics in aqueous systems, with its behavior fundamentally governed by the ionization properties of the constituent gamma-hydroxybutyric acid moieties and the coordination chemistry of the magnesium cation. The compound exhibits a predicted water solubility of 11.1 mg/mL according to ALOGPS computational models, indicating moderate aqueous solubility suitable for pharmaceutical applications [1].
The fundamental molecular structure of magnesium oxybate consists of a divalent magnesium cation coordinated to two 4-hydroxybutanoate anions, represented by the IUPAC name magnesium(2+) bis(4-hydroxybutanoate) [1] [2]. This coordination results in a neutral compound with molecular formula C₈H₁₄MgO₆ and molecular weight of 230.499 g/mol [1] [3] [2].
The dissociation behavior in aqueous media is characterized by the release of magnesium ions and 4-hydroxybutanoate anions. The parent acid, 4-hydroxybutyric acid, exhibits a pKa value of 4.72, indicating that at physiological pH, the compound exists predominantly in its ionized form [4] [5] [6]. This dissociation constant places gamma-hydroxybutyric acid in the category of weak acids, with significant ionization occurring at pH values above 4 [7] [8] [5].
The compound demonstrates hydrophilic properties, evidenced by negative LogP values of -0.13 (ALOGPS) and -0.51 (Chemaxon), indicating preferential partitioning into aqueous phases rather than lipophilic environments [1]. The polar surface area of 60.36 Ų and the presence of multiple hydrogen bond acceptors (3) and donors (1) contribute to the favorable aqueous solubility profile [1].
| Table 1: Fundamental Physicochemical Properties of Magnesium Oxybate | ||
|---|---|---|
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄MgO₆ | [1] [3] [2] |
| Molecular Weight (average) | 230.499 g/mol | [1] [3] |
| Molecular Weight (monoisotopic) | 230.06407987 g/mol | [1] |
| CAS Number | 82316-98-1 | [1] [3] |
| UNII | G983HLV265 | [1] [3] |
| IUPAC Name | magnesium(2+) bis(4-hydroxybutanoate) | [1] [2] |
| Chemical Structure (SMILES) | [Mg++].OCCCC([O-])=O.OCCCC([O-])=O | [1] [2] |
| InChI Key | QWZIZKOBUUSCLO-UHFFFAOYSA-L | [1] [2] |
| Stereochemistry | Achiral | [2] |
| Optical Activity | None | [2] |
| Charge | 0 | [2] |
In aqueous solution, magnesium oxybate undergoes complete dissociation to yield magnesium ions and gamma-hydroxybutyrate anions. The magnesium ion exhibits typical divalent cation behavior, potentially forming hydrated complexes with coordination numbers of 6 in octahedral geometry. The stability constants for magnesium complexes in aqueous media have been extensively studied, with magnesium oxalate complexes showing stability constants of 4019 ± 76 M⁻¹ at physiological temperatures of 37-38°C [9] [10].
The rotatable bond count of 6 for the magnesium oxybate molecule indicates significant conformational flexibility, which may influence the dissolution kinetics and interaction with aqueous media [1]. This flexibility, combined with the hydrophilic nature of the hydroxyl and carboxylate functional groups, facilitates rapid dissolution and dissociation in aqueous environments.
| Table 2: Solubility and Dissociation Properties | |||
|---|---|---|---|
| Parameter | Value | Source/Method | Reference |
| Water Solubility (predicted) | 11.1 mg/mL | ALOGPS prediction | [1] |
| LogP (ALOGPS) | -0.13 | ALOGPS | [1] |
| LogP (Chemaxon) | -0.51 | Chemaxon | [1] |
| LogS | -1.3 | ALOGPS | [1] |
| pKa (Strongest Acidic) | 4.44 | Chemaxon | [1] |
| pKa (Strongest Basic) | -2.4 | Chemaxon | [1] |
| Physiological Charge | -1 | Chemaxon | [1] |
| Hydrogen Acceptor Count | 3 | Chemaxon | [1] |
| Hydrogen Donor Count | 1 | Chemaxon | [1] |
| Polar Surface Area | 60.36 Ų | Chemaxon | [1] |
| Rotatable Bond Count | 6 | Chemaxon | [1] |
The pH-dependent stability of magnesium oxybate is intrinsically linked to the acid-base equilibria of the gamma-hydroxybutyric acid component and the potential for lactone formation through intramolecular cyclization. The stability profile demonstrates marked pH dependence, with distinct behavior patterns observed across different pH ranges.
Under strongly acidic conditions (pH < 4), gamma-hydroxybutyric acid undergoes significant conversion to its lactone form, gamma-butyrolactone, through intramolecular esterification. Research demonstrates that approximately 30% remains as the free acid while 70% converts to the lactone form under these conditions [11] [12] [13]. This equilibrium is achieved relatively rapidly, typically within days, and represents a critical degradation pathway for magnesium oxybate under acidic storage conditions.
The intermediate pH range of 4-6 presents a complex equilibrium system where all three species coexist: the free acid, the lactone, and the ionized anion forms. The interconversion kinetics in this pH range are remarkably slow, requiring months for significant equilibrium shifts to occur [11] [12] [13]. This slow kinetic behavior provides a stability window for pharmaceutical formulations, though careful pH control remains essential.
Near-neutral pH conditions (6-7) represent the optimal stability range for magnesium oxybate. Under these conditions, the compound exists predominantly as the ionized anion form, with minimal conversion to either the free acid or lactone forms. The rate constant for lactone formation assumes a minimum value near pH 5, with complete conversion requiring periods exceeding one year under neutral pH conditions [11] [12].
| Table 3: pH-Dependent Stability Data for Gamma-Hydroxybutyric Acid | ||||
|---|---|---|---|---|
| pH Range | Predominant Species | Conversion Rate | Stability | Reference |
| < 4 (strongly acidic) | 30% GHB free acid, 70% GBL lactone | Equilibrium within days | Moderate stability | [11] [12] [13] |
| 4 - 6 (moderately acidic) | Mixture of all three species | Very slow (months) | High stability | [11] [12] [13] |
| 6 - 7 (near neutral) | Predominantly GHB anion | Very slow (>1 year) | Maximum stability | [11] [12] [13] |
| 7 - 10 (basic) | GHB anion form | Moderate | Good stability | [12] [13] |
| > 12 (strongly basic) | Complete conversion to GHB anion | Complete within minutes | Rapid conversion | [12] [14] |
Under basic conditions (pH 7-10), magnesium oxybate maintains good stability with the gamma-hydroxybutyric acid component existing primarily in its anion form. The degradation kinetics remain relatively slow, though some acceleration occurs compared to near-neutral conditions. The magnesium coordination is maintained under these conditions, providing structural stability to the overall complex.
Strongly basic conditions (pH > 12) result in complete and rapid conversion of any lactone forms to the gamma-hydroxybutyrate anion within minutes [12] [14]. While this ensures complete hydrolysis of lactone impurities, such extreme basic conditions are not compatible with pharmaceutical formulations due to potential degradation of other components and safety concerns.
The degradation pathways involve multiple mechanisms. Primary degradation occurs through lactone formation via intramolecular cyclization of the carboxylic acid and hydroxyl groups. Secondary degradation may involve oxidation of the hydroxyl group or hydrolysis of the magnesium coordination bonds under extreme pH conditions. The presence of magnesium ions may provide some stabilization through coordination effects, potentially reducing the rate of lactone formation compared to free gamma-hydroxybutyric acid.
Temperature effects significantly influence the pH-dependent stability profiles. Elevated temperatures accelerate all equilibrium processes, reducing the time required for lactone formation under acidic conditions and increasing the rate of hydrolysis under basic conditions [12] [14]. Conversely, refrigeration temperatures substantially slow these processes, extending the stability window across all pH ranges.
Thermal analysis of magnesium oxybate encompasses differential scanning calorimetry, thermogravimetric analysis, and assessment of hygroscopic behavior. While specific thermal analysis data for magnesium oxybate is limited in the literature, extensive research on related magnesium compounds and oxybate salts provides valuable insights into expected thermal behaviors.
Thermogravimetric analysis of magnesium oxybate would be expected to show multiple mass loss events corresponding to different degradation processes. Initial mass loss typically occurs at lower temperatures due to loss of surface-adsorbed water and any crystallization water. Magnesium compounds commonly exhibit hygroscopic behavior, readily absorbing moisture from the atmosphere [16] [17]. The presence of hydroxyl groups in the gamma-hydroxybutyrate moieties further enhances the hygroscopic character of the compound.
The thermal decomposition of magnesium oxybate likely proceeds through several stages. Initial dehydration occurs at temperatures below 150°C, followed by thermal decomposition of the organic component at higher temperatures. Sodium oxybate decomposes to produce carbon monoxide, carbon dioxide, and sodium oxides [15] [18]. By analogy, magnesium oxybate decomposition would be expected to yield carbon monoxide, carbon dioxide, water, and magnesium oxide as final products.
| Table 4: Thermal Properties of Magnesium-containing Compounds | |||
|---|---|---|---|
| Property | Value/Observation | Notes | Reference |
| Decomposition Temperature (sodium oxybate) | Not specified | Decomposes to CO, CO₂, Na₂O | [15] [18] |
| Melting Point (sodium oxybate) | 144 - 148°C | For sodium salt reference | [15] |
| Thermal Stability | Stable under normal conditions | Avoid strong oxidizing agents | [15] [18] |
| Hygroscopic Behavior | Hygroscopic material | Requires controlled humidity | [16] [17] |
| Water Absorption | Readily absorbs moisture | Forms hydrated species | [16] [17] |
| Critical Temperature Range | 25 - 40°C (pharmaceutical storage) | Optimal stability range | [19] [20] |
Hygroscopicity represents a critical physicochemical property affecting the stability and handling of magnesium oxybate. Magnesium oxide, a related magnesium compound, demonstrates significant hygroscopic behavior, readily converting to magnesium hydroxide upon exposure to humid conditions [16]. Near-infrared spectroscopy studies of magnesium oxide formulations reveal characteristic peaks at approximately 7200 cm⁻¹ corresponding to hydroxyl group formation upon humidification [16].
The hygroscopic nature of magnesium oxybate necessitates careful attention to storage conditions and packaging. Exposure to elevated humidity results in moisture absorption, potentially leading to physical changes in solid formulations and affecting dissolution characteristics. The formation of hydrated species may alter the crystalline structure and impact the pharmaceutical performance of the compound.
Microscopic infrared spectroscopy mapping reveals that humidity exposure creates heterogeneous moisture distribution throughout magnesium-containing formulations [16]. Areas of higher moisture content show increased absorbance ratios at specific wavenumbers, indicating the formation of magnesium hydroxide species through reaction with atmospheric moisture.
The critical temperature range for pharmaceutical storage typically falls between 25-40°C, representing optimal conditions for maintaining thermal stability while minimizing hygroscopic effects [19] [20]. Within this temperature range, magnesium oxybate maintains structural integrity while exhibiting minimal thermal degradation. Storage above 40°C may accelerate decomposition processes, while storage below 25°C, though beneficial for chemical stability, may present challenges related to crystallization and physical stability changes.
Simultaneous DSC-TGA analysis would provide comprehensive thermal characterization, allowing differentiation between endothermic events associated with melting or phase transitions and those involving mass loss due to decomposition or dehydration [21] [22]. The technique enables identification of optimal processing and storage temperatures while characterizing the decomposition kinetics of the compound.
The microbial resistance properties of magnesium oxybate in pharmaceutical formulations derive primarily from the intrinsic antimicrobial activities of both the magnesium cation and the structural characteristics of the compound itself. Research demonstrates that magnesium-containing compounds exhibit significant antimicrobial properties against various pathogenic microorganisms.
Magnesium oxide nanoparticles demonstrate potent antimicrobial activity against diverse pathogenic bacteria and yeasts. Studies reveal minimal inhibitory concentrations ranging from 0.5 mg/mL to 1.2 mg/mL, with minimal lethal concentrations at 90% killing varying from 0.7 mg/mL to 1.4 mg/mL across different pathogenic bacteria and yeasts [23]. The most potent concentrations range from 1.4 to 1.6 mg/mL, depending on the specific microorganism tested.
The antimicrobial mechanisms of magnesium compounds involve multiple pathways. Primary mechanisms include membrane damage through direct interaction with bacterial cell walls, generation of reactive oxygen species, and disruption of cellular metabolism [23] [24]. Scanning electron microscopy examination reveals clear morphological changes and membrane structural damage in bacterial cells treated with magnesium oxide nanoparticles [24].
Magnesium hydroxide nanoparticles exhibit exceptional antimicrobial activity against oral bacteria, with approximately 93.1% and 98% of Streptococcus mutans killed after 5 and 20 minutes of exposure, respectively, when incorporated at 7% concentration [25]. The antimicrobial action persists even after pH neutralization, indicating that the bactericidal effects extend beyond simple alkaline conditions.
| Antimicrobial Activity Data for Magnesium Compounds | ||||
|---|---|---|---|---|
| Compound | Target Organism | MIC/Effect | Mechanism | Reference |
| Magnesium oxide nanoparticles | Pathogenic bacteria/yeasts | 0.5-1.2 mg/mL (MIC) | Membrane damage, ROS generation | [23] |
| Magnesium oxide nanoparticles | Campylobacter jejuni | 0.5 mg/mL (MIC) | Cell membrane permeability | [24] |
| Magnesium oxide nanoparticles | E. coli O157:H7 | 1 mg/mL (MIC) | Oxidative stress induction | [24] |
| Magnesium hydroxide nanoparticles | Streptococcus mutans | 93.1% kill (5 min) | Direct contact cytotoxicity | [25] |
The antimicrobial activity is not solely dependent on released magnesium ions, as studies demonstrate that equivalent concentrations of magnesium chloride do not produce similar antimicrobial effects [25]. This suggests that the specific structural arrangement and surface properties of magnesium oxybate contribute to its antimicrobial potential beyond simple ion release.
Pharmaceutical formulations containing magnesium oxybate may exhibit inherent antimicrobial properties, contributing to preservation and stability. The FDA-approved formulation combining calcium oxybate, potassium oxybate, magnesium oxybate, and sodium oxybate in aqueous solution demonstrates inherent antimicrobial properties without requiring additional preservatives [26]. This intrinsic antimicrobial activity may derive from the combined effects of the multiple metallic cations and the specific pH and ionic strength of the formulation.
The concentration-dependent antimicrobial effects demonstrate that higher concentrations of magnesium oxybate would be expected to provide enhanced microbial resistance. As concentrations increase, bacterial and yeast adhesion decreases significantly, while biofilm disruption occurs at concentrations of 1.6 mg/mL or higher [23]. This biofilm disruption capability is particularly relevant for pharmaceutical formulations, as biofilm formation represents a major mechanism of microbial contamination and resistance.
The antimicrobial spectrum includes both gram-positive and gram-negative bacteria, as well as various yeast species, including drug-resistant strains [23]. This broad-spectrum activity suggests that magnesium oxybate formulations may provide protection against diverse microbial contaminants commonly encountered in pharmaceutical manufacturing and storage environments.
Formulation pH influences the antimicrobial activity, with optimal effects observed within specific pH ranges. The natural pH of magnesium oxybate solutions, typically ranging from slightly acidic to neutral depending on concentration, falls within ranges that support antimicrobial activity while maintaining chemical stability of the active compound.
The temporal aspects of antimicrobial activity demonstrate rapid onset of bactericidal effects, with significant bacterial killing observed within minutes of exposure [25]. This rapid action provides immediate protection against microbial contamination during formulation processing and early storage periods. Long-term antimicrobial activity extends protection throughout the pharmaceutical product shelf life.